Neutrophil Elastase Inhibition: Cimicifugic Acid A Demonstrates 5.2-Fold Greater Potency Than Cimicifugic Acid B
In a head-to-head comparison of purified compounds isolated from Cimicifuga racemosa rhizomes, cimicifugic acid A inhibited human neutrophil elastase (EC 3.4.21.37) with an IC50 of 2.2 μmol/L, representing 5.2-fold greater potency than cimicifugic acid B (IC50 11.4 μmol/L) and 8.2-fold greater potency than cimicifugic acid F (IC50 18 μmol/L) [1]. Fukinolic acid was the most potent inhibitor tested (IC50 0.23 μmol/L), while the parent compound caffeic acid was substantially weaker (IC50 93 μmol/L).
| Evidence Dimension | Inhibition of human neutrophil elastase enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.2 μmol/L |
| Comparator Or Baseline | Cimicifugic acid B IC50 = 11.4 μmol/L; Cimicifugic acid F IC50 = 18 μmol/L; Caffeic acid IC50 = 93 μmol/L; Fukinolic acid IC50 = 0.23 μmol/L |
| Quantified Difference | 5.2-fold more potent than cimicifugic acid B; 8.2-fold more potent than cimicifugic acid F; 42-fold more potent than caffeic acid |
| Conditions | Dose-dependent inhibition assay using purified neutrophil elastase (EC 3.4.21.37); compounds isolated from Cimicifuga racemosa rhizomes |
Why This Matters
For researchers studying neutrophil-driven inflammation (e.g., COPD, cystic fibrosis, rheumatoid arthritis), cimicifugic acid A offers a quantifiably superior potency window compared to its most closely related structural analogs B and F, directly impacting assay design and lead optimization decisions.
- [1] Löser B, Kruse SO, Melzig MF, Nahrstedt A. Inhibition of neutrophil elastase activity by cinnamic acid derivatives from Cimicifuga racemosa. Planta Med. 2000;66(8):751-753. View Source
